molecular formula C9H5Cl3N2 B13660077 4,6,7-Trichloro-2-methylquinazoline

4,6,7-Trichloro-2-methylquinazoline

Cat. No.: B13660077
M. Wt: 247.5 g/mol
InChI Key: JYRCKWYSDCDJHL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trichloro-2-methylquinazoline typically involves the chlorination of 2-methylquinazoline. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4,6,7-Trichloro-2-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinazolines, quinazolinones, and other heterocyclic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6,7-Trichloro-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes, thereby blocking the active sites and preventing substrate binding. Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

  • 4,6-Dichloro-2-methylquinazoline
  • 4,7-Dichloro-2-methylquinazoline
  • 6,7-Dichloro-2-methylquinazoline

Comparison: Compared to its analogs, 4,6,7-Trichloro-2-methylquinazoline exhibits higher reactivity and selectivity due to the presence of three chlorine atoms. This unique substitution pattern enhances its chemical stability and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H5Cl3N2

Molecular Weight

247.5 g/mol

IUPAC Name

4,6,7-trichloro-2-methylquinazoline

InChI

InChI=1S/C9H5Cl3N2/c1-4-13-8-3-7(11)6(10)2-5(8)9(12)14-4/h2-3H,1H3

InChI Key

JYRCKWYSDCDJHL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=N1)Cl)Cl)Cl

Origin of Product

United States

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